(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . Another method involves the oxidation of Csp3-H bonds and the cleavage of C-CN bonds in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. The use of tert-butyl hydroperoxide in a metal-free condition is also a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of Csp3-H bonds in the presence of tert-butyl hydroperoxide.
Substitution: The tert-butoxycarbonyl group can be introduced or removed through nucleophilic substitution reactions.
Common Reagents and Conditions
tert-Butyl Hydroperoxide: Used for oxidation reactions.
Nucleophiles: Used in substitution reactions to introduce or remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include various tert-butyl esters and derivatives of the piperidine ring .
Scientific Research Applications
(2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including antibacterial activities.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of (2R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid involves its ability to undergo nucleophilic substitution reactions. The tert-butoxycarbonyl group can be introduced or removed, affecting the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to exhibit antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-thiazolidine carboxylic acid: Exhibits similar reactivity and applications in organic synthesis.
tert-Butoxycarbonyl amino acids: Used in peptide synthesis and other biochemical applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m1/s1 |
InChI Key |
JYCRXMSJGZWACP-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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